Cas no 1428371-02-1 (N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide)

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic diamide compound featuring a furan-3-yl ethyl group and a 4-methylbenzyl moiety linked via an ethanediamide bridge. Its molecular structure offers potential versatility in coordination chemistry and organic synthesis, particularly in the development of ligands or intermediates for pharmaceutical and materials science applications. The furan and toluene-derived substituents may contribute to enhanced solubility and reactivity in polar organic solvents. This compound’s defined stereochemistry and functional groups make it a candidate for selective binding or catalytic studies. Further research is warranted to explore its physicochemical properties and potential utility in specialized chemical processes.
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide structure
1428371-02-1 structure
商品名:N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
CAS番号:1428371-02-1
MF:C16H18N2O3
メガワット:286.325724124908
CID:5402744

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide 化学的及び物理的性質

名前と識別子

    • N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide
    • N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
    • インチ: 1S/C16H18N2O3/c1-12-2-4-13(5-3-12)10-18-16(20)15(19)17-8-6-14-7-9-21-11-14/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20)
    • InChIKey: PYAWKSJQEPEKFU-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1C=COC=1)(=O)C(NCC1=CC=C(C)C=C1)=O

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6356-0364-2μmol
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
2μmol
$57.0 2023-09-09
Life Chemicals
F6356-0364-1mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
1mg
$54.0 2023-09-09
Life Chemicals
F6356-0364-25mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
25mg
$109.0 2023-09-09
Life Chemicals
F6356-0364-40mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
40mg
$140.0 2023-09-09
Life Chemicals
F6356-0364-20μmol
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6356-0364-15mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
15mg
$89.0 2023-09-09
Life Chemicals
F6356-0364-50mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
50mg
$160.0 2023-09-09
Life Chemicals
F6356-0364-2mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
2mg
$59.0 2023-09-09
Life Chemicals
F6356-0364-75mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
75mg
$208.0 2023-09-09
Life Chemicals
F6356-0364-10mg
N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
1428371-02-1
10mg
$79.0 2023-09-09

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide 関連文献

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamideに関する追加情報

Professional Introduction to N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide (CAS No. 1428371-02-1)

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1428371-02-1, represents a fascinating example of how structural modifications can influence biological activity and potential therapeutic applications. The presence of both furan-3-yl and 4-methylphenyl moieties in its backbone suggests a rich chemical diversity that may be exploited for various biochemical interactions.

The furan-3-yl group, characterized by its five-membered oxygen-containing heterocycle, is well-documented for its role in enhancing the bioavailability and metabolic stability of pharmaceutical compounds. Its incorporation into the molecular framework of N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide likely contributes to the compound's ability to interact with biological targets in a specific manner. Furthermore, the 4-methylphenyl group, a substituted benzene ring, introduces additional aromaticity and potential for π-stacking interactions, which are crucial in drug-receptor binding dynamics.

In recent years, the pharmaceutical industry has seen a surge in interest towards designing molecules that can modulate neurological pathways. The structural features of N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide make it an intriguing candidate for further investigation in this domain. Specifically, the combination of the furan-3-yl and 4-methylphenyl groups may facilitate interactions with receptors such as serotonin or dopamine transporters, which are implicated in conditions ranging from depression to neurodegenerative disorders.

Recent studies have highlighted the importance of molecular rotamers and conformational flexibility in drug design. The amide linkages in N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide provide multiple rotational axes, allowing the molecule to adopt various conformations that could optimize binding affinity and selectivity. This inherent flexibility is particularly valuable in navigating the complex three-dimensional space of biological targets.

The synthesis of N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of protective groups to manage reactivity and ensure regioselectivity is critical in constructing such a complex molecule. Advances in synthetic methodologies have enabled chemists to streamline these processes, making it feasible to produce this compound on a scalable basis for further research.

In the context of drug discovery, computational modeling plays an increasingly pivotal role in predicting the behavior of novel compounds. Molecular docking simulations have been employed to explore the potential binding modes of N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl strong >)methyl]ethanediamide with various biological targets. These studies have provided valuable insights into how structural modifications can fine-tune interactions at the molecular level, guiding experimental efforts toward more effective therapeutic candidates.

The pharmacokinetic properties of N-[2-(< strong >furan-3-y l strong >)ethyl]-N'-[(< strong >4-m eth ylph en yl strong >)me th yl]e thaned i amid e are also under investigation. Factors such as solubility, metabolic stability, and distribution across biological compartments are critical determinants of its potential as a drug candidate. Preliminary data suggest that the presence of both polar and non-polar regions in its structure may contribute to favorable pharmacokinetic profiles, enhancing its bioavailability and reducing off-target effects.

The broader significance of this compound lies in its embodiment of modern drug design principles. By integrating diverse structural motifs such as the < strong >furan-3-y l strong > and < strong >4-m eth ylph en yl strong > groups, N-[2-(< strong >furan - 3 - y l strong >) eth yl ] - N '- [( 4 - m eth ylph en y l ) me th y l ] e thane di amid e exemplifies how molecular engineering can yield compounds with tailored properties for therapeutic intervention. As research continues to uncover new biological pathways and targets, compounds like this one will remain at the forefront of innovation in medicinal chemistry.

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